molecular formula C12H12N2O4 B078404 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate CAS No. 13297-18-2

2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate

Cat. No.: B078404
CAS No.: 13297-18-2
M. Wt: 248.23 g/mol
InChI Key: GMGXWZSYCXQDEF-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate is a complex organic compound with a quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate typically involves the reaction of quinoxaline derivatives with ethoxycarbonylating agents under controlled conditions. One common method includes the use of ethyl chloroformate as the ethoxycarbonylating agent in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of different esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various ester derivatives depending on the nucleophile used .

Scientific Research Applications

2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline
  • 3-Ethoxycarbonyl isoquinolinium salts

Comparison: 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate is unique due to its specific quinoxaline core structure and the presence of both ethoxycarbonyl and methyl groups. This combination imparts distinct chemical properties, making it more versatile in various reactions compared to its analogs .

Properties

IUPAC Name

ethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(15)11-8(2)13(16)9-6-4-5-7-10(9)14(11)17/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGXWZSYCXQDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328048
Record name 2-(Ethoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13297-18-2
Record name 2-Ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13297-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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